![molecular formula C13H21N3S B4537859 N-[2-(dimethylamino)ethyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B4537859.png)
N-[2-(dimethylamino)ethyl]-N'-(4-methylbenzyl)thiourea
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiourea derivatives, including N-[2-(dimethylamino)ethyl]-N'-(4-methylbenzyl)thiourea, involves multi-step reactions characterized by the formation of thiourea moieties through interactions between amines and isothiocyanates or thiocyanates. A novel thiourea compound was synthesized through a four-step reaction, demonstrating the complexity and precision required in synthesizing these molecules. The process involves careful selection of precursors and reaction conditions to achieve the desired thiourea functionality (Liang Fu-b, 2014).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is crucial for their chemical and biological activities. The structure of a novel thiourea compound was characterized using techniques such as 1H NMR, IR, ESI-MS, elemental analysis, and X-ray single-crystal diffraction. These methods provide detailed information about the molecular configuration, bonding patterns, and spatial arrangement of atoms within the molecule, which are essential for understanding the compound's reactivity and interactions with other molecules (Liang Fu-b, 2014).
Chemical Reactions and Properties
Thiourea derivatives participate in a variety of chemical reactions, including nucleophilic substitution, addition reactions, and the formation of heterocyclic compounds. Their reactivity is influenced by the electronic and steric properties of the substituents attached to the thiourea moiety. The synthesis of diverse thiourea derivatives illustrates the compound's versatility in chemical synthesis and its potential as a building block for more complex molecules (K. A. Eliazyan et al., 2013).
Physical Properties Analysis
The physical properties of N-[2-(dimethylamino)ethyl]-N'-(4-methylbenzyl)thiourea, such as melting point, solubility, and crystalline structure, are influenced by its molecular structure. X-ray diffraction analysis provides insights into the crystal packing, molecular geometry, and intermolecular interactions, which are critical for understanding the compound's stability, solubility, and reactivity. These properties are essential for designing thiourea derivatives with specific functions and applications (M. Yusof et al., 2010).
Chemical Properties Analysis
The chemical properties of thiourea derivatives, including N-[2-(dimethylamino)ethyl]-N'-(4-methylbenzyl)thiourea, are characterized by their reactivity towards various chemical agents. These compounds exhibit a range of biological activities, which can be attributed to their ability to interact with biological molecules through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The analysis of structure-activity relationships provides valuable insights into the mechanism of action of thiourea derivatives in biological systems (Jeewoo Lee et al., 2005).
Wissenschaftliche Forschungsanwendungen
Cancer Therapy
Research has shown that modifications of thiourea derivatives can lead to compounds with potent activity against cancer cells. For example, a study described a platinum-acridine agent that, through the substitution of thiourea with an amidine group, exhibited enhanced cytotoxicity in non-small-cell lung cancer both in vitro and in vivo, indicating its potential as a non-cross-linking platinum agent with activity against this cancer type (Zhidong Ma et al., 2008). Similarly, carboxamide derivatives of benzo[b][1,6]naphthyridines, incorporating a dimethylaminoethyl group, demonstrated potent growth inhibitory properties against various cancer cell lines, suggesting their significance in developing new anticancer agents (L. Deady et al., 2003).
Alzheimer's Disease Diagnosis
A study utilized a hydrophobic radiofluorinated derivative of a compound similar in structure to N-[2-(dimethylamino)ethyl]-N'-(4-methylbenzyl)thiourea for positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients. This noninvasive technique is expected to facilitate diagnostic assessments and assist in response-monitoring during experimental treatments, highlighting its application in understanding and managing Alzheimer's disease (K. Shoghi-Jadid et al., 2002).
Polymer Science
The polymer science application involves the synthesis of sterically stabilized polystyrene latex particles using cationic block copolymers and macromonomers with potential as stimulus-responsive particulate emulsifiers for oil-in-water emulsions. The research demonstrates how the dimethylaminoethyl group's inclusion in polymer chemistry can lead to the development of innovative materials with specialized applications (J. Amalvy et al., 2004).
Antifertility Research
Antioestrogenic and antifertility compounds incorporating 2-(NN-Dialkylamino)ethyl ethers of some stilbene-4,4'-diol and 4,4'-dihydroxybibenzyl derivatives were synthesized and tested for antioestrogenic and antifertility activity. This study indicates the potential use of these compounds in developing antifertility agents, showcasing the broader applications of the dimethylaminoethyl group in medicinal chemistry (D. J. Collins et al., 1967).
Eigenschaften
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-[(4-methylphenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3S/c1-11-4-6-12(7-5-11)10-15-13(17)14-8-9-16(2)3/h4-7H,8-10H2,1-3H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYAMHVRQUWWTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)NCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Dimethylamino)ethyl]-3-(4-methylbenzyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



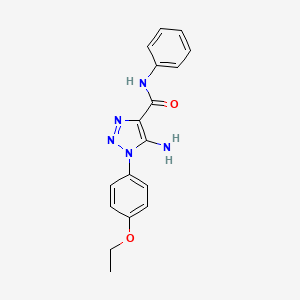
![4-allyl-3-(5-bromo-1-benzofuran-2-yl)-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4537783.png)
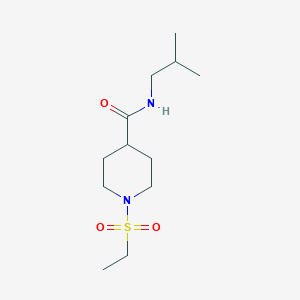
![N-[4-(aminocarbonyl)phenyl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4537797.png)
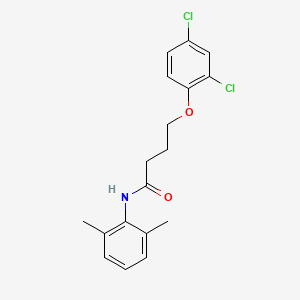
![2,4-dichloro-N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B4537828.png)
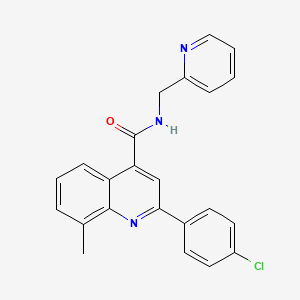

![2-(allylthio)-6,6-dimethyl-3-(2-methyl-2-propen-1-yl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4537843.png)
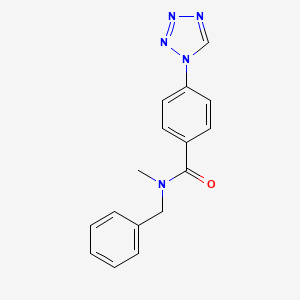
![N~1~-[4-(acetylamino)phenyl]-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4537864.png)
![2-{[({5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzamide](/img/structure/B4537874.png)
![N-2-biphenylyl-2-{[4-phenyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4537880.png)
![6-benzyl-3-(4-chlorophenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4537888.png)